molecular formula C26H24ClF3N4O2 B3036308 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone CAS No. 339102-26-0

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone

Cat. No.: B3036308
CAS No.: 339102-26-0
M. Wt: 516.9 g/mol
InChI Key: NHHMRJWFGGGHCC-UHFFFAOYSA-N
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Description

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone is a compound with a complex chemical structure, incorporating elements such as chlorine, fluorine, nitrogen, and oxygen into its molecular framework. This compound’s structural diversity lends it potential significance across various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized using multi-step synthetic routes:

  • Step One: : Synthesize 3-chloro-5-(trifluoromethyl)pyridine starting from 2-chloropyridine through halogenation and introduction of the trifluoromethyl group.

  • Step Two: : Introduce the piperazine ring through nucleophilic substitution with a suitable amine derivative.

  • Step Three: : Couple the piperazine derivative with 2,3-diphenyl-1,2-oxazolidin-5-one using peptide-coupling reagents under controlled temperature and pressure conditions to form the methanone linkage.

Industrial Production Methods

Scaling up for industrial production involves optimizing reaction conditions:

  • Reactors: : Employing batch or continuous flow reactors.

  • Catalysts and Reagents: : Use of specific catalysts to enhance yield and purity.

  • Purification: : Implementation of purification techniques such as recrystallization, chromatography, or distillation to achieve the desired compound’s high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound may undergo oxidation reactions, leading to the formation of oxygenated derivatives, or reduction reactions, leading to the loss of oxygen functionalities.

  • Substitution Reactions: : Possibility of substituting halogen groups or altering functional groups within its structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Permanganates, dichromates.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Utilizes nucleophiles or electrophiles depending on the target sites.

Major Products

  • Oxidation Products: : Derivatives with additional oxygen-containing functional groups.

  • Reduction Products: : Simpler hydrocarbon derivatives or removal of oxygen functionalities.

  • Substitution Products: : Compounds with altered side chains or functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in catalytic processes to improve selectivity and efficiency.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Biochemical Studies: : As a tool in studying enzyme activity or receptor binding due to its structural complexity.

  • Drug Development: : Potential use as a lead compound for designing new pharmaceuticals.

Medicine

  • Therapeutic Agents: : Examination of its potential as a therapeutic agent, particularly in areas requiring specific molecular interactions.

Industry

  • Materials Science: : Use in developing new materials with desirable physical or chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. The nitrogen-containing piperazine and oxazolidinone moieties may interact with enzymes or receptors, potentially inhibiting or modulating their activity, leading to diverse biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as [4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine derivatives] and [2,3-diphenyl oxazolidinones], [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone offers unique properties due to the combined presence of these functional groups. Similar compounds often lack this specific combination, leading to different chemical behavior and applications.

Similar Compounds

  • 4-(3-chloro-5-trifluoromethylpyridin-2-yl)piperazine

  • 2,3-diphenyl oxazolidinones

  • Various pyridine, piperazine, and oxazolidinone derivatives with different substituents.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClF3N4O2/c27-21-15-19(26(28,29)30)17-31-24(21)32-11-13-33(14-12-32)25(35)23-16-22(18-7-3-1-4-8-18)34(36-23)20-9-5-2-6-10-20/h1-10,15,17,22-23H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHMRJWFGGGHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(N(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone

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